molecular formula C11H17N3O B8332921 N-[6-amino-pyridin-3-yl]-hexanamide

N-[6-amino-pyridin-3-yl]-hexanamide

Cat. No. B8332921
M. Wt: 207.27 g/mol
InChI Key: GEDHXCNHYYFRQY-UHFFFAOYSA-N
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Patent
US07994187B2

Procedure details

Hexanoyl chloride (1.1 equiv., 10.08 mmol, 1.36 g) was added dropwise to a cooled (0° C.) suspension of 2,5-diaminopyridine (I13) (1.0 equiv., 9.16 mmol, 1.00 g) and triethylamine (1.1 equiv., 10.08 mmol, 1.02 g) in chloroform (100 ml). The reaction mixture was stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure, and the residue was brought on a filter and successively washed with saturated NaHCO3 solution, water and isopropyl ether. The crude product was further purified by column chromatography (dichloromethane/methanol 95:5; Rf=0.3) to give N-[6-amino-pyridin-3-yl]-hexanamide (I14) (1.24 g, yield=65%). 1H NMR (6, DMSO-D6): 0.87 (3H, t, J=6.9), 1.23-1.33 (4H, m), 1.53-1.60 (2H, m), 2.22 (2H, t, J=7.5 Hz), 5.67 (2H, s), 6.39 (1H, d, J=8.8 Hz), 7.54 (1H, dd, J=8.8, 2.6 Hz), 8.05 (1H, d, J=2.5 Hz), 9.53 (1H, s)
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][N:11]=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[NH2:9][C:10]1[N:11]=[CH:12][C:13]([NH:16][C:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(C=C1)N
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
successively washed with saturated NaHCO3 solution, water and isopropyl ether
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by column chromatography (dichloromethane/methanol 95:5; Rf=0.3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)NC(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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